molecular formula C12H11N5O7S2 B12934470 ({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid CAS No. 91789-99-0

({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid

Cat. No.: B12934470
CAS No.: 91789-99-0
M. Wt: 401.4 g/mol
InChI Key: NYRLYSJIVTVFRS-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitrophenylsulfonamido group, and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydropyrimidinone core, followed by the introduction of the nitrophenylsulfonamido group and the thioacetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino and thio groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines.

Scientific Research Applications

2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Amino-5-(4-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid: Similar structure but with a different position of the nitro group.

    2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness

The uniqueness of 2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

91789-99-0

Molecular Formula

C12H11N5O7S2

Molecular Weight

401.4 g/mol

IUPAC Name

2-[[4-amino-5-[(3-nitrophenyl)sulfonylamino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C12H11N5O7S2/c13-10-9(11(20)15-12(14-10)25-5-8(18)19)16-26(23,24)7-3-1-2-6(4-7)17(21)22/h1-4,16H,5H2,(H,18,19)(H3,13,14,15,20)

InChI Key

NYRLYSJIVTVFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C(N=C(NC2=O)SCC(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

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